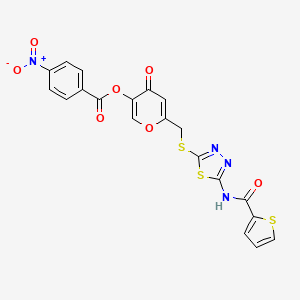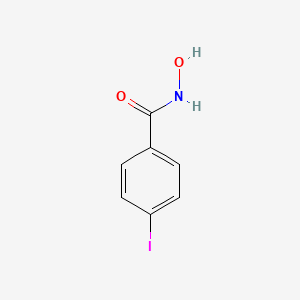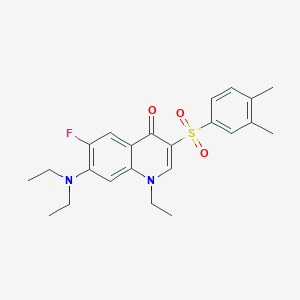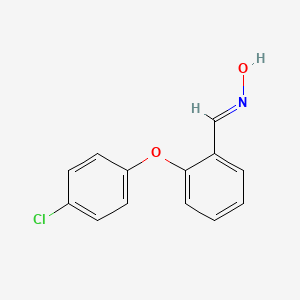![molecular formula C11H20O B2777732 7,7-Dimethylspiro[3.5]nonan-2-ol CAS No. 2413899-97-3](/img/structure/B2777732.png)
7,7-Dimethylspiro[3.5]nonan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethylspiro[3.5]nonan-2-ol is a chemical compound with the molecular formula C11H20O . It has a molecular weight of 168.28 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 7,7-Dimethylspiro[3.5]nonan-2-ol involves the introduction of a styryl group and coupling of a lactone moiety to a spiro ring system . This spiro ring system is constructed by a pinacol-like rearrangement . The compound can also be produced from a one-carbon homologation to add 1,3-dithiane to form 2-(1,3-dithian-2-yl)-7,7-dimethylspiro[3.5]nonan-1-one, followed by conversion of the oxo group to the styrene moiety .Molecular Structure Analysis
The IUPAC name for 7,7-Dimethylspiro[3.5]nonan-2-ol is the same as its common name . The InChI code for this compound is 1S/C11H20O/c1-10(2)3-5-11(6-4-10)7-9(12)8-11/h9,12H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
7,7-Dimethylspiro[3.5]nonan-2-ol is a powder that is stored at room temperature . It has a molecular weight of 168.28 .Scientific Research Applications
Synthesis and Chemical Applications
- Synthetic Building Blocks: Research has shown the utility of spiro compounds, like 7,7-Dimethylspiro[3.5]nonan-2-ol, in the synthesis of complex molecular structures. For example, they serve as key intermediates in the construction of cyclic and acyclic compounds which are crucial in developing pharmaceuticals and materials with unique properties. Studies demonstrate the synthesis of dimethyl derivatives based on spiro compounds for constructing novel molecular frameworks (Lisovenko & Dryahlov, 2014).
- Electroreductive Synthesis: Electroreductive reactions involving spiro compounds have been explored for their regioselectivity, offering pathways to generate structurally diverse molecules. Such reactions are pivotal in organic synthesis, contributing to the development of new synthetic methodologies (Itoh et al., 2001).
Material Science and Corrosion Inhibition
- Corrosion Inhibition: Spirocyclic compounds have shown potential in corrosion inhibition, providing a greener alternative to traditional inhibitors. The study on spirocyclopropane derivatives highlights their efficacy in protecting metals in corrosive environments, emphasizing the role of organic spiro compounds in materials science (Chafiq et al., 2020).
Potential Medicinal Chemistry Applications
- Chiral Auxiliary in Synthesis: Chiral auxiliaries derived from spiro compounds are instrumental in achieving high enantioselectivity in chemical reactions, a critical aspect in the synthesis of bioactive compounds. Research in this area opens up new avenues for the synthesis of enantiomerically pure substances, which are essential in drug development (Burke et al., 2000).
Safety and Hazards
The safety information for 7,7-Dimethylspiro[3.5]nonan-2-ol includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
7,7-dimethylspiro[3.5]nonan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-10(2)3-5-11(6-4-10)7-9(12)8-11/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUOKZLRWDBYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)CC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethylspiro[3.5]nonan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one](/img/structure/B2777649.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}adamantane-1-carboxamide](/img/structure/B2777653.png)
![N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777654.png)
![methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2777655.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2777656.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2777659.png)
![3-[[2-[3-(Difluoromethyl)phenyl]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2777660.png)
![7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777661.png)


![N-[(5-Cyanothiophen-2-yl)methyl]but-2-ynamide](/img/structure/B2777668.png)


